molecular formula C7H5BrN2O2 B1358084 6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-88-4

6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No. B1358084
M. Wt: 229.03 g/mol
InChI Key: GDVHYNCHZKTTSQ-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

Ethyl(6-bromo-2-nitro-pyridin-3-yloxy)acetate (38 g, 0.125 mole) was dissolved in glacial AcOH (150 mL), and iron powder (20 g, 0.36 mole) was added. The mixture was mechanically stirred and heated at 90° C. for 5 hr, then was cooled to room temperature and diluted with EtOAc (300 mL). The mixture was filtered through a pad of silica gel and the filtrate was concentrated in vacuo and the residue recrystallized from MeOH (15 g, 52%); MS (ES) m/z 229.0 (M+H)+.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][O:6][C:7]1[C:8]([N+:14]([O-])=O)=[N:9][C:10]([Br:13])=[CH:11][CH:12]=1)C>CC(O)=O.CCOC(C)=O.[Fe]>[Br:13][C:10]1[CH:11]=[CH:12][C:7]2[O:6][CH2:5][C:4](=[O:3])[NH:14][C:8]=2[N:9]=1

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C(C)OC(COC=1C(=NC(=CC1)Br)[N+](=O)[O-])=O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
20 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from MeOH (15 g, 52%)

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC=2OCC(NC2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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